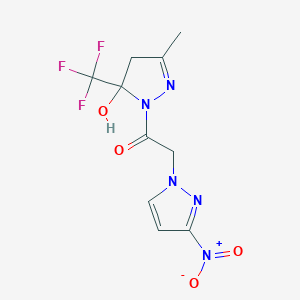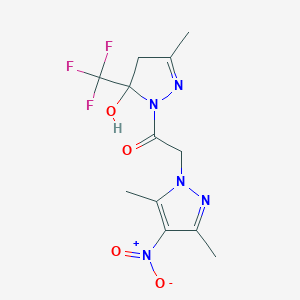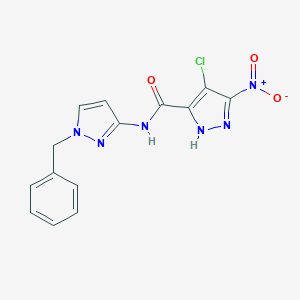
1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods.
作用機序
The exact mechanism of action of 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. This compound has also been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine exhibits low toxicity and high selectivity towards cancer cells. This compound has also been reported to exhibit anti-angiogenic activity, which is essential for the prevention of tumor growth and metastasis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are responsible for the development of various inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine is its low toxicity and high selectivity towards cancer cells. This makes it an ideal candidate for the development of new anticancer drugs. However, the synthesis of this compound is relatively complex and requires specialized equipment and expertise. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
将来の方向性
There are several future directions for the research and development of 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine. One of the potential applications of this compound is in the development of new anticancer drugs. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, this compound has shown potential in the treatment of inflammatory diseases, and further studies are needed to explore its therapeutic potential in this area. Finally, the synthesis of this compound could be optimized to improve its yield and reduce the complexity of the process.
Conclusion:
In conclusion, 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine is a novel compound that has shown promising results in various scientific research studies. This compound has potential applications in the development of new anticancer drugs and the treatment of inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for this compound and to explore its therapeutic potential in these areas.
合成法
The synthesis of 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine has been reported in various scientific literature. One of the commonly used methods for the synthesis of this compound involves the reaction of 2-furoic acid with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to obtain the furoyl-NHS ester. This ester is then reacted with 1-(2,3-Diphenylacryloyl)piperazine in the presence of a base to yield the desired compound.
科学的研究の応用
1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine has shown promising results in various scientific research studies. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has also shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
特性
分子式 |
C24H22N2O3 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C24H22N2O3/c27-23(25-13-15-26(16-14-25)24(28)22-12-7-17-29-22)21(20-10-5-2-6-11-20)18-19-8-3-1-4-9-19/h1-12,17-18H,13-16H2/b21-18+ |
InChIキー |
NQAQXVLQZRVEPR-DYTRJAOYSA-N |
異性体SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279740.png)
![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279743.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279747.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)
![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)

![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)

![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)